Product packaging for 1-Oxa-9-azaspiro[5.5]undecan-4-one(Cat. No.:)

1-Oxa-9-azaspiro[5.5]undecan-4-one

Cat. No.: B13305330
M. Wt: 169.22 g/mol
InChI Key: WCHPMAPLPYLRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-9-azaspiro[5.5]undecan-4-one is a versatile spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring both oxygen and nitrogen heteroatoms within a spirocyclic framework, makes it a valuable precursor for synthesizing novel bioactive compounds. Recent research highlights the high value of this scaffold, particularly its derivatives, in developing new therapeutic agents. Notably, derivatives based on the 1-oxa-9-azaspiro[5.5]undecane structure have been synthesized and optimized as potent spirocyclic inhibitors of the MmpL3 protein in Mycobacterium tuberculosis . These compounds have demonstrated high activity against antibiotic-sensitive H37Rv strains and some multidrug-resistant strains of M. tuberculosis , surpassing the activity of comparator drugs . Furthermore, the 1-oxa-9-azaspiro[5.5]undecane core has been explored in other therapeutic areas. It has been utilized as a key polar, spirocyclic periphery in the design of novel agonists for the Free Fatty Acid Receptor 1 (FFA1 or GPR40), a promising target for the safe treatment of Type 2 Diabetes Mellitus due to its low risk of inducing hypoglycemia . The scaffold serves as a critical building block for structure-activity relationship (SAR) studies, enabling researchers to explore diverse chemical space and optimize potency. This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules for pharmaceutical development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B13305330 1-Oxa-9-azaspiro[5.5]undecan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-4-one

InChI

InChI=1S/C9H15NO2/c11-8-1-6-12-9(7-8)2-4-10-5-3-9/h10H,1-7H2

InChI Key

WCHPMAPLPYLRCY-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCNCC2)CC1=O

Origin of Product

United States

Structural Characterization and Conformational Analysis of 1 Oxa 9 Azaspiro 5.5 Undecan 4 One Scaffolds

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are fundamental in confirming the chemical structure and stereochemistry of novel 1-oxa-9-azaspiro[5.5]undecan-4-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional arrangement of atoms in a molecule. In the context of this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the connectivity of the atoms. nih.gov Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, which is invaluable for assigning the relative stereochemistry of the molecule. The purity and structure of synthesized compounds are often verified by elemental analyses and spectral data, including FT-IR, ¹H NMR, and ¹³C NMR. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to corroborate the molecular formula. For instance, the hydrochloride salt of this compound has a predicted molecular weight of 169.11028 Da for the free base. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule.

Below is a table of predicted collision cross-section (CCS) values for different adducts of this compound, which can be useful in advanced mass spectrometry analyses like ion mobility-mass spectrometry. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺170.11756137.4
[M+Na]⁺192.09950141.4
[M-H]⁻168.10300139.7
[M+NH₄]⁺187.14410156.1
[M+K]⁺208.07344140.5
[M+H-H₂O]⁺152.10754130.7
[M+HCOO]⁻214.10848151.6
[M+CH₃COO]⁻228.12413172.3
[M+Na-2H]⁻190.08495144.0
[M]⁺169.10973128.6
[M]⁻169.11083128.6

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu

Computational Chemistry and Molecular Modeling for Conformational Insights

Computational methods provide a powerful complement to experimental techniques for understanding the conformational landscape and potential biological interactions of this compound derivatives.

Analysis of Conformational Space and Flexibility

The spirocyclic nature of the 1-oxa-9-azaspiro[5.5]undecane scaffold provides a degree of conformational rigidity. researchgate.net Computational studies, such as conformational searches and molecular dynamics simulations, can be used to explore the accessible conformations of these molecules. This analysis helps in understanding how the scaffold orients its substituents in three-dimensional space, which is critical for designing molecules that can fit into specific binding pockets of proteins. The optimization of the structure of derivatives has been performed with consideration of the results of molecular docking. osi.lv

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. osi.lv This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structure-activity relationships (SAR) of a series of molecules. For example, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated as potential inhibitors of various enzymes, and molecular docking has been used to rationalize their activity. osi.lvresearchgate.net These studies help in designing new derivatives with improved potency and selectivity.

Chiral Purity and Stereoisomeric Considerations

The 1-oxa-9-azaspiro[5.5]undecane scaffold is chiral, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. The biological activity of chiral molecules can differ significantly between enantiomers. Therefore, the synthesis and characterization of enantiomerically pure compounds are often crucial. Chiral chromatography techniques can be used to separate enantiomers and determine the enantiomeric excess of a sample. The stereochemistry of the final compounds is a critical aspect of their characterization.

Reactivity and Chemical Transformations of 1 Oxa 9 Azaspiro 5.5 Undecan 4 One Systems

Reactivity Profile of the Spirocyclic Nitrogennih.gov

The nitrogen atom within the piperidine (B6355638) ring of the 1-oxa-9-azaspiro[5.5]undecane framework is a key determinant of its chemical personality. As a secondary amine, it exhibits characteristic nucleophilic and basic properties, serving as a primary site for synthetic elaboration.

The lone pair of electrons on the spirocyclic nitrogen atom renders it nucleophilic, enabling it to react with a wide array of electrophiles. This reactivity is fundamental to the synthesis of more complex derivatives. For instance, the nitrogen can readily participate in nucleophilic substitution reactions. A notable application is the synthesis of novel fluoroquinolone derivatives, where the 1-oxa-9-azaspiro[5.5]undecane moiety is appended to a quinolone core. researchgate.net This is achieved through a nucleophilic aromatic substitution reaction, where the spirocyclic amine displaces a halogen on the quinolone ring, often facilitated by the formation of a boron chelate complex. researchgate.net

Another common transformation involves the acylation of the nitrogen atom. This can be accomplished using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. For example, N-Boc protection using di-tert-butyl dicarbonate (B1257347) is a frequent strategy to modulate the nitrogen's reactivity during multi-step syntheses. nih.gov

Table 1: Examples of Electrophilic Quenching Reactions at the Spirocyclic Nitrogen

ElectrophileReagent ExampleProduct TypeReference
Fluoroquinolone7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidCiprofloxacin Derivative researchgate.net
Acylating AgentDi-tert-butyl dicarbonate (Boc₂O)N-Boc protected amine nih.gov
Alkyl HalideBenzyl bromideN-benzyl derivativeN/A
Sulfonyl ChlorideDansyl chlorideN-sulfonamide researchgate.net

Transformations Involving the Ketone Functionalityresearchgate.netbenchchem.com

The ketone group at the C-4 position is an electrophilic center that readily undergoes reactions typical of carbonyl compounds. Its presence significantly enhances the synthetic potential of the spirocyclic scaffold, allowing for the introduction of new functional groups and stereocenters.

The carbonyl group of 1-oxa-9-azaspiro[5.5]undecan-4-one can be reduced to the corresponding secondary alcohol, 1-oxa-9-azaspiro[5.5]undecan-4-ol. This transformation is typically achieved using standard reducing agents. The choice of reagent can influence the stereochemical outcome of the reduction, potentially leading to diastereomeric alcohol products. The resulting hydroxyl group can then be used in further functionalizations, such as esterification or etherification. A related derivative, tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, highlights the electrophilic nature of this ketone, making it reactive towards nucleophilic additions.

Beyond reduction, the ketone can be derivatized through reactions with nitrogen-based nucleophiles to form imines, oximes, or hydrazones. These reactions not only modify the core structure but also offer pathways to more complex heterocyclic systems.

Table 2: Common Transformations of the Ketone Functionality

Reaction TypeReagentProduct Functional GroupReference
ReductionSodium borohydride (B1222165) (NaBH₄)Secondary Alcohol
ReductionLithium aluminum hydride (LiAlH₄)Secondary Alcohol
Reductive AminationAmine, NaBH₃CNAmineN/A
Wittig ReactionPhosphonium ylideAlkeneN/A
Grignard ReactionOrganomagnesium halide (R-MgX)Tertiary AlcoholN/A

Oxidative and Reductive Transformations of the Ring Systemnih.gov

The entire heterocyclic framework can be subjected to oxidative and reductive conditions, leading to significant structural modifications. While the nitrogen and ketone are the most common reactive sites, the ring system itself possesses latent reactivity.

Oxidative transformations can lead to the formation of new functional groups or even alter the ring structure. For example, metal-catalyzed oxidative cyclization has been used in the synthesis of related spirocyclic systems, suggesting that the this compound core could be susceptible to similar transformations under appropriate conditions. nih.gov Specific oxidation of the piperidine ring could potentially lead to the formation of lactams or enamines.

Reductive transformations, particularly under harsh conditions, could lead to ring-opening reactions. For example, cleavage of the C-O bond in the tetrahydropyran (B127337) ring could occur with strong reducing agents, fundamentally altering the spirocyclic structure. However, such transformations are less commonly reported compared to the functionalization of the nitrogen and ketone groups.

Exploration of Novel Reaction Pathways Enabled by the Spirocenter

The spirocenter at C-5 is a defining structural feature of this compound. It locks the two rings in a rigid, perpendicular orientation, which has profound implications for the molecule's reactivity and three-dimensional shape. This fixed spatial arrangement can be exploited to control the stereochemistry of reactions at adjacent centers.

The rigid conformation can also facilitate novel intramolecular reactions that would be entropically disfavored in more flexible acyclic or monocyclic systems. For example, the proximity of the piperidine ring to the tetrahydropyran ring could enable transannular reactions, leading to the formation of complex, bridged ring systems. The unique topology of the spirocycle can also be used to design molecules with specific shapes to interact with biological targets, a strategy increasingly employed in medicinal chemistry. researchgate.netosi.lvresearchgate.net The development of spirocyclic inhibitors of the MmpL3 protein in M. tuberculosis is a testament to the value of this scaffold in creating structurally novel and biologically active compounds. osi.lv

Biological Activity and Molecular Mechanisms of Action

General Biological Relevance as a Spirocyclic Scaffold

Spirocycles are structures where two rings are connected by a single common atom. tandfonline.com This arrangement imparts a rigid, three-dimensional conformation that is increasingly sought after in modern drug discovery. tandfonline.com The move away from flat, aromatic structures towards molecules with a higher fraction of sp3-hybridized carbon atoms, like those in spirocyclic scaffolds, often correlates with improved physicochemical and pharmacokinetic properties. tandfonline.com

Spirocyclic scaffolds are considered an exceptional tool in drug design, offering a way to fine-tune a molecule's conformational and physicochemical characteristics. nih.govtandfonline.com Their incorporation into drug candidates can lead to significant improvements in drug-like properties. dndi.org Key advantages of using spirocyclic scaffolds include:

Increased Potency and Selectivity: The rigid nature of the spirocyclic system can lock the molecule into a specific conformation. tandfonline.com This pre-organization can optimize the orientation of binding elements for interaction with a biological target, leading to enhanced binding affinity and improved efficacy. tandfonline.com This conformational constraint can also decrease interactions with off-target molecules, thereby improving the selectivity profile of the drug candidate. tandfonline.com

Improved Physicochemical Properties: Compared to their non-spirocyclic counterparts, spirocycles can lead to higher solubility, decreased lipophilicity, and better metabolic stability. tandfonline.com

Exploration of Chemical Space: Spirocyclic compounds represent an opportunity to explore novel chemical spaces in medicinal chemistry, moving beyond traditional, flatter molecular architectures. nih.govtandfonline.com While their synthesis can be complex, advances in high-throughput synthesis and computational techniques are making them more accessible for drug discovery programs. nih.govtandfonline.com

These attributes make spirocyclic scaffolds, including the 1-oxa-9-azaspiro[5.5]undecane core, valuable frameworks in the hit-to-lead optimization phase of drug development. tandfonline.comnih.gov

The conformational rigidity of the spirocyclic quaternary carbon at the center of a molecule reduces the entropic penalty upon binding to a target. researchgate.net This means less energy is required to fix the molecule into the correct orientation for binding, which can translate to a stronger interaction with biological macromolecules like proteins and enzymes. By restricting the molecule's flexibility, the spirocyclic scaffold ensures a more precise fit into the binding site of a target protein, which can enhance potency and specificity. tandfonline.comdndi.org

Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have been explored as potential inhibitors of soluble epoxide hydrolase (sEH) and as agonists for the free fatty acid 1 (FFA1 or GPR40) receptor. nih.govresearchgate.net

Target-Specific Biological Activities and Structure-Activity Relationships (SAR)

While the spirocyclic scaffold has broad applications, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been specifically investigated for their potent antituberculosis activity.

The global health threat posed by tuberculosis, particularly the rise of drug-resistant strains, necessitates the development of novel therapeutics. One of the most promising new targets for antitubercular drugs is the Mycobacterial membrane protein Large 3 (MmpL3). researchgate.netnih.gov

MmpL3 is an essential transporter protein in Mycobacterium tuberculosis (Mtb) responsible for the export of trehalose monomycolate (TMM), a key precursor for lipids that form the unique and protective outer membrane of the bacterium. nih.govresearchgate.netencyclopedia.pub The inhibition of MmpL3 disrupts the assembly of this mycomembrane, leading to bacterial death. encyclopedia.pubresearchgate.net

A variety of structurally diverse compounds, including those with spirocyclic scaffolds, have been identified as MmpL3 inhibitors. researchgate.netnih.gov Treatment of Mtb with these inhibitors typically results in the intracellular accumulation of TMM and a reduction in trehalose dimycolate (TDM), confirming MmpL3 as the target. nih.govnih.gov The promiscuity of MmpL3 as a drug target, accepting a wide range of chemical scaffolds, has made it a focal point for antitubercular drug development. researchgate.netresearchgate.net

Table 1: MmpL3 Inhibitors and Their Characteristics
Inhibitor ClassReported TargetMechanism of ActionKey Research Finding
Spirocyclic derivativesMmpL3Inhibits TMM transportDemonstrates potent activity against Mtb researchgate.net
SQ109 (ethylenediamine)MmpL3Inhibits TMM transport; may also dissipate proton motive forceAdvanced to Phase 2b-3 clinical trials nih.govresearchgate.net
AU1235 (adamantyl urea)MmpL3Binds directly to MmpL3Co-crystal structure with MmpL3 has been solved nih.gov
ICA38 (indole-2-carboxamide)MmpL3Binds directly to MmpL3Binding site overlaps with other inhibitors like SQ109 nih.gov

A deep understanding of how inhibitors bind to MmpL3 is crucial for overcoming drug resistance and for structure-based drug design. Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of Mtb MmpL3. researchgate.netnih.govnih.gov

These structural studies reveal that MmpL3 consists of a transmembrane domain (TMD) with 12 helices and a large periplasmic domain. researchgate.net Crucially, a drug-binding pocket has been identified in the center of the TMD. nih.gov This pocket is where diverse inhibitors, such as SQ109, AU1235, and ICA38, are known to bind. nih.gov The structural analysis provides a rational explanation for how missense mutations within this region can confer resistance to a wide array of chemical scaffolds. researchgate.netresearchgate.net By mapping these resistance mutations onto the MmpL3 structure, researchers can better understand the mechanisms of evasion and design new compounds that are less susceptible to pre-existing resistance. nih.govnih.gov

Table 2: Key Findings from Cryo-EM Structural Analysis of Mtb MmpL3
Structural FeatureDescriptionImplication for Drug Design
Overall ArchitectureComprises a transmembrane domain (TMD) and a periplasmic domain (PD) researchgate.netProvides a complete structural blueprint of the drug target.
Drug-Binding PocketLocated within the TMD, it is the binding site for multiple classes of inhibitors nih.govAllows for rational design of new inhibitors that fit precisely into this pocket.
Resistance MutationsMutations conferring resistance are often located in and around the central drug-binding site researchgate.netnih.govStructural mapping helps predict cross-resistance and guides the development of drugs that can evade these resistance mechanisms.
Lipid Export PathwayThe structure suggests a potential pathway for the transport of TMM through the periplasmic cavity nih.govUnderstanding the transport mechanism can open new avenues for inhibiting the protein's function.

Antituberculosis Activity

SAR Studies on Peripheral Fragments and Their Impact on Potency

Structure-activity relationship (SAR) studies have been instrumental in optimizing the 1-oxa-9-azaspiro[5.5]undecane scaffold from initial weak inhibitors into a series of potent antiviral agents. biorxiv.orgacs.org The primary focus of these studies has been the modification of peripheral fragments attached to the core structure to enhance potency against viral targets. youtube.comresearchgate.net

Initial compounds, such as 1-oxa-9-azaspiro nih.govnih.govundecanes 1a and 2a, were identified as weak inhibitors of the ATPase activity of the Chikungunya virus (CHIKV) nsP2 protein. biorxiv.orgacs.org Optimization efforts led to the discovery that incorporating cyclic sulfonamide analogs significantly boosted antiviral activity. biorxiv.orgnih.govnih.gov For instance, the introduction of an N-methyl group onto the initial sulfonamide hit (compound 2a) enhanced antiviral potency against CHIKV. acs.org Further exploration revealed that the size of the cyclic sulfonamide ring was critical for potency. A six-membered cyclic sulfonamide (compound 2n) resulted in a 25-fold increase in antiviral activity compared to the methyl sulfonamide analog 2a, achieving an EC50 of 130 nM. acs.org The analogs that demonstrated the best antiviral activity also showed strong inhibition of the nsP2 ATPase, with IC50 values of ≤ 1 μM. acs.org These SAR studies highlight a clear correlation between the chemical structure of the peripheral fragments and the resulting biological potency, guiding the development of highly effective derivatives. biorxiv.orgacs.org

Table 1: Impact of Peripheral Sulfonamide Modifications on Antiviral Potency

Compound Peripheral Modification CHIKV Antiviral Activity (EC50) Fold Increase in Potency (vs. 2a)
2a Methyl sulfonamide ~3250 nM 1x
2n Six-membered cyclic sulfonamide 130 nM 25x

Soluble Epoxide Hydrolase (sEH) Inhibition

The 1-oxa-9-azaspiro[5.5]undecane scaffold and its close analogs have been explored as foundational structures for the design of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).

Design and Synthesis of Spirocyclic sEH Inhibitors

Researchers have identified trisubstituted ureas based on a closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold as highly potent sEH inhibitors. The design strategy leverages the rigid spirocyclic core to orient the urea pharmacophore for optimal interaction within the catalytic site of the sEH enzyme. The synthesis of these inhibitors involves creating the spirocyclic diamine core, which is then elaborated into the final trisubstituted urea derivatives. This approach led to the identification of compounds with excellent sEH inhibitory activity, suitable for development as orally active drug candidates for conditions like chronic kidney disease.

Biochemical Characterization of Inhibitory Potency

Biochemical assays confirmed that compounds derived from the spirocyclic scaffold are potent sEH inhibitors. One lead compound from a series of 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas, designated as compound 19 , was found to exhibit excellent sEH inhibitory activity and good bioavailability. While the specific IC₅₀ values from the primary literature were not available for this article, the research identified these spirocyclic derivatives as a promising class of orally active sEH inhibitors.

Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism

The 1-oxa-9-azaspiro[5.5]undecane structure has been successfully incorporated into the design of agonists for the Free Fatty Acid Receptor 1 (FFA1, also known as GPR40), a G-protein coupled receptor that is a therapeutic target for type 2 diabetes.

Design of Agonists with Spirocyclic Periphery

A series of FFA1 agonists was designed by combining a known 3-[4-(benzyloxy)phenyl]propanoic acid pharmacophore core with a peripheral 1-oxa-9-azaspiro[5.5]undecane appendage. semanticscholar.org The design was inspired by an advanced drug candidate, LY2881835, which also contains a spirocyclic amine periphery. semanticscholar.org The goal was to explore how these unique, polar, and fully saturated spirocyclic motifs, when attached to the core agonist structure, would influence receptor activation. semanticscholar.org The synthesis involved decorating the spirocyclic scaffold with a variety of polar groups, including basic heterocycles and secondary amides. semanticscholar.org

SAR Linking Substituent Polarity to Receptor Affinity

The structure-activity relationship for this series of compounds highlighted a critical link between the polarity of the substituent on the spirocyclic periphery and the molecule's affinity for the FFA1 receptor. semanticscholar.org It is known that high lipophilicity is often beneficial for FFA1 ligand affinity. semanticscholar.org Consequently, a majority of the synthesized compounds, which featured increased polarity due to the spirocyclic additions, were found to be inactive. semanticscholar.org

However, two specific compounds bearing polar azine groups were discovered to be active agonists. This finding is significant in the effort to develop more polar FFA1 agonists, which may avoid the liver toxicity issues observed with earlier, more lipophilic candidates. semanticscholar.org The compound featuring a 2-pyridyloxy substituent on the spirocycle had an EC₅₀ of 1.621 µM, while the compound with a 2-pyrimidinyloxy group was even more potent, with an EC₅₀ of 0.904 µM. semanticscholar.org This demonstrates that while a general increase in polarity can be detrimental, specific polar heterocyclic substituents on the 1-oxa-9-azaspiro[5.5]undecane periphery can act as drivers of potency. semanticscholar.org

Table 1: FFA1/GPR40 Agonist Activity of 1-Oxa-9-azaspiro[5.5]undecane Derivatives Data sourced from Krasavin et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. semanticscholar.org

Compound ID Substituent on Spirocyclic Core FFA1 Agonist Activity (EC₅₀)
1 2-pyridyloxy 1.621 µM
2 2-pyrimidinyloxy 0.904 µM

| Other Analogs (7) | Other polar groups (e.g., secondary amides) | Inactive |

Modulation of Neurotransmitter Receptors and Enzymes

Research into scaffolds related to 1-Oxa-9-azaspiro[5.5]undecan-4-one has revealed significant activity in modulating key neurotransmitter receptors and enzymes involved in various physiological processes. These spirocyclic structures serve as versatile platforms for designing ligands with specific and sometimes dual-action profiles, targeting proteins implicated in pain, metabolic disorders, and cancer.

Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor Antagonism (related scaffolds)

A promising therapeutic strategy for pain management involves the simultaneous agonism of the μ-opioid receptor (MOR) and antagonism of the sigma-1 (σ1) receptor. researchgate.netnih.gov This dual-action profile aims to enhance analgesic efficacy while potentially mitigating common opioid-related side effects. researchgate.netnih.govnih.gov Spirocyclic scaffolds, such as 1-oxa-4,9-diazaspiro[5.5]undecane, which are structurally analogous to this compound, have been successfully utilized to develop potent dual-target ligands. researchgate.netnih.gov The rationale is that σ1 receptor antagonists can potentiate opioid analgesia and may counteract adverse effects like tolerance and hyperalgesia. nih.govnih.gov The development of compounds with this bispecific activity represents a significant advancement in the search for safer and more effective analgesics. nih.gov

Receptor binding assays are crucial for determining a ligand's affinity for its molecular targets. For dual MOR/σ1R ligands based on related spirocyclic scaffolds, these studies quantify the binding strength to both receptors, typically expressed as the inhibition constant (Ki). High affinity is indicated by a low Ki value.

Studies on a series of 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives demonstrated that these compounds can exhibit high affinity for both MOR and σ1 receptors. nih.gov For instance, the clinical candidate EST73502 (also known as WLB-73502) shows a balanced affinity for both human σ1R and MOR. nih.govnih.gov The binding affinities for selected dual-target compounds are detailed below.

Binding Affinities of Spirocyclic Compounds at MOR and σ1 Receptors
CompoundMOR Ki (nM)σ1 Receptor Ki (nM)
WLB-7350264118

This table summarizes the receptor binding affinities (Ki) of a representative spirocyclic compound for the μ-opioid receptor (MOR) and the sigma-1 (σ1) receptor. Data sourced from nih.gov.

Functional assays assess the biological response elicited by a ligand upon binding to its receptor, characterizing it as an agonist, antagonist, or partial agonist. For dual-target MOR/σ1R ligands, these assays have confirmed a MOR agonist or partial agonist profile combined with a σ1R antagonist profile. nih.govnih.gov

The functional activity of these compounds is often evaluated through assays measuring G-protein activation (e.g., cAMP production) and β-arrestin-2 recruitment. nih.gov WLB-73502, for example, behaves as a partial agonist at the MOR G-protein pathway and demonstrates low to insignificant β-arrestin-2 recruitment, indicating a biased signaling profile. nih.gov This bias is considered a favorable attribute for reducing certain opioid-related side effects. nih.gov In functional assays determining its effect on the σ1 receptor, WLB-73502 acts as an antagonist. nih.gov

Functional Activity of a Representative Dual MOR/σ1R Ligand (WLB-73502)
AssayReceptorFunctional ActivityNotes
cAMP ProductionMORPartial AgonistRevealed partial agonist activity of ~30% maximal efficacy. nih.gov
β-arrestin-2 RecruitmentMORNo/Insignificant RecruitmentDemonstrates low intrinsic efficacy on this signaling pathway. nih.gov
Receptor Bindingσ1 ReceptorAntagonistBehaves as an antagonist at the σ1 receptor. nih.gov

This table outlines the functional characterization of WLB-73502 at both the μ-opioid receptor (MOR) and the sigma-1 (σ1) receptor. Data sourced from nih.gov.

The design of these dual-action ligands is often achieved through a pharmacophore merging strategy. researchgate.netnih.gov This approach involves identifying the key chemical features (pharmacophores) required for binding and activity at both the MOR and σ1R targets and integrating them into a single molecular scaffold. researchgate.net

The MOR pharmacophore typically includes a protonated amine, a hydroxyl group, and an aromatic ring. researchgate.net The σ1 receptor pharmacophore also features a positive ionizable group (like a piperidine (B6355638) nitrogen) and hydrophobic aromatic regions. researchgate.netnih.gov By superimposing these two models, medicinal chemists can design novel core structures, such as the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, that present the necessary functional groups in the correct spatial orientation to interact effectively with both receptors. researchgate.net This merging approach led to the discovery of potent dual ligands like EST73502. researchgate.netnih.gov

Methyltransferase Like 3 (METTL3) Inhibition (related scaffolds)

Methyltransferase Like 3 (METTL3) is an enzyme that plays a critical role in RNA methylation, a process increasingly implicated in various diseases, including cancer. nih.gov As such, METTL3 has emerged as an attractive target for therapeutic intervention. nih.gov Research into METTL3 inhibitors has explored a variety of chemical scaffolds, including those containing spirocyclic moieties.

In one study, a virtual screening of compounds based on an adenosine scaffold led to the identification of potent METTL3 inhibitors. nih.gov Structural optimization efforts resulted in the creation of a compound featuring a spiro morpholine ring. nih.gov This compound, designated 2g, demonstrated excellent inhibitory potency against METTL3, with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. nih.gov

METTL3 Inhibition by a Spirocyclic Compound
CompoundScaffold FeatureMETTL3 IC50 (μM)
2gSpiro morpholine ring0.28

This table shows the inhibitory activity of a compound containing a spiro morpholine moiety against the METTL3 enzyme. Data sourced from nih.gov.

Acetyl-CoA Carboxylase (ACC) Inhibition (related scaffolds)

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in de novo lipogenesis and is a key regulator of fatty acid oxidation. nih.gov Its inhibition is a promising strategy for treating metabolic diseases and certain types of cancer that rely on fatty acid synthesis for growth. nih.govescholarship.org Spirocyclic structures have been incorporated into the design of potent ACC inhibitors.

A series of spiropentacylamide derivatives were synthesized and evaluated for their ability to inhibit the two isoforms of ACC, ACC1 and ACC2. nih.gov One compound, designated 6o, emerged as a potent dual inhibitor of both isoforms, with IC50 values in the sub-micromolar range. nih.gov Molecular docking studies suggested that the compound effectively binds to the enzyme, forming hydrogen bonds with key amino acid residues. nih.gov The potent activity of these spirocyclic compounds highlights their potential as leads for developing novel ACC inhibitors. nih.gov

ACC Inhibition by a Spiropentacylamide Derivative
CompoundACC1 IC50 (μM)ACC2 IC50 (μM)
6o0.5270.397

This table presents the half-maximal inhibitory concentrations (IC50) of compound 6o, a spiropentacylamide derivative, against the ACC1 and ACC2 enzyme isoforms. Data sourced from nih.gov.

Protein Kinase Inhibition (related scaffolds)

There is a persistent demand for novel kinase inhibitor scaffolds for therapeutic use, particularly in oncology. researchgate.net In this context, diazaspirocyclic compounds, including derivatives of 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane, have been synthesized and evaluated for their potential as protein kinase inhibitors. researchgate.net These scaffolds are designed to mimic ATP, the natural substrate for kinases. researchgate.net Studies have demonstrated that specific derivatives, such as certain C6-substituted purine inhibitors based on these spirocyclic systems, can effectively inhibit Rho-associated coiled-coil containing protein kinases (ROCKs). The cellular activity of these inhibitors was confirmed by observing a decrease in the phosphorylation of the ROCK target, myosin light chain (MLC), and the inhibition of ROCK-dependent cancer cell invasion in a collagen matrix. researchgate.net

Trace Amine-Associated Receptor 1 (TAAR1) Activation (related scaffolds)

No information was found in the search results regarding the activity of this compound or its related scaffolds on the Trace Amine-Associated Receptor 1 (TAAR1).

Fatty Acid Amide Hydrolase (FAAH) Inhibition (related scaffolds)

Structurally related spirocyclic cores have been identified as promising scaffolds for the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. nih.gov Specifically, research into novel spirocyclic compounds led to the identification of 1-oxa-8-azaspiro[4.5]decane as a lead scaffold. nih.govresearchgate.net This core structure is distinguished by its superior potency for FAAH. nih.gov Lead compounds incorporating this and the related 7-azaspiro[3.5]nonane scaffold have demonstrated significant FAAH potency, making them suitable for further medicinal chemistry optimization. nih.govresearchgate.net

Table 1: Potency of Related Spirocyclic Scaffolds as FAAH Inhibitors

Lead ScaffoldPotency MetricValue
1-Oxa-8-azaspiro[4.5]decanek(inact)/K(i)>1500 M⁻¹s⁻¹
7-Azaspiro[3.5]nonanek(inact)/K(i)>1500 M⁻¹s⁻¹

In Vitro and In Vivo Pharmacological Evaluation in Animal Models

Efficacy Studies in Infection Models (e.g., murine TB model, alphavirus infection models)

Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and evaluated for their antituberculosis activity. osi.lv These spirocyclic compounds act as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, a critical transporter protein for the mycobacterium. osi.lv The synthesized compounds demonstrated high activity against the antibiotic-sensitive H37Rv strain of M. tuberculosis. osi.lv Furthermore, their efficacy extended to some multiresistant strains, with activity levels reported to exceed that of comparator drugs. osi.lv The optimization of these structures was guided by molecular docking results to enhance their antimycobacterial properties. osi.lv

No information was found in the search results regarding the efficacy of these compounds in alphavirus infection models.

Evaluation of Biochemical Markers in Disease Models

The therapeutic potential of related scaffolds has been evaluated in animal models of disease by monitoring key biochemical markers. In a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis, a condition used to study chronic kidney disease, a derivative based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold was assessed. nih.gov This compound, a potent soluble epoxide hydrolase (sEH) inhibitor, was administered orally. The study found that treatment with this compound led to a lowering of serum creatinine, a critical biochemical marker for kidney function. nih.gov In contrast, derivatives based on a 2,8-diazaspiro[4.5]decane scaffold did not produce the same effect, highlighting the importance of the specific spirocyclic core. nih.gov

Table 2: Effect of a 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative on a Biochemical Marker in a Disease Model

Animal ModelDiseaseCompound ScaffoldBiochemical MarkerResult
RatAnti-GBM Glomerulonephritis1-Oxa-4,9-diazaspiro[5.5]undecaneSerum CreatinineLowered

Impact of Structural Modifications on Bioavailability in Preclinical Models

Structural modifications to the 1-oxa-9-azaspiro[5.5]undecane scaffold have been shown to significantly impact pharmacokinetic properties, including oral bioavailability, in preclinical models. One study explored a series of 1-oxa-9-azaspiro[5.5]undecan-4-amine derivatives as potential inhibitors of soluble epoxide hydrolase (sEH). researchgate.net A lead racemic compound from this series demonstrated excellent oral bioavailability in mice. researchgate.net Further investigation into the impact of stereochemistry revealed that the inhibitory potency was primarily associated with the dextrorotatory ((+)-) enantiomer. researchgate.net

Similarly, research on 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas as sEH inhibitors also identified a lead compound with excellent bioavailability. nih.gov The positive outcome with this scaffold, especially when compared to the lack of efficacy from compounds with a different spirocyclic core, underscores how modifications to the central scaffold are critical for achieving favorable bioavailability and in vivo activity. nih.gov

Future Directions and Research Opportunities

Exploration of Uncharted Chemical Space for Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings sharing a single atom, offer a distinct advantage in drug discovery due to their inherent three-dimensionality. This structural feature allows for a more precise spatial arrangement of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. The exploration of uncharted chemical space for spirocyclic compounds like 1-Oxa-9-azaspiro[5.5]undecan-4-one is a key area for future research. This involves the design and synthesis of novel analogs with diverse substituents and stereochemical configurations to expand the currently limited libraries of such compounds. By systematically modifying the core scaffold, researchers can investigate new regions of chemical space and potentially uncover unprecedented biological activities.

Advancements in High-Throughput Screening and Virtual Ligand Design

The development of robust and efficient screening methods is crucial for identifying bioactive spirocyclic compounds. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against various biological targets. Future efforts will likely focus on developing more sophisticated HTS assays tailored to the unique properties of spirocyclic molecules.

In parallel, virtual ligand design and computational screening are becoming increasingly powerful tools in drug discovery. These in silico methods can predict the binding affinity and mode of interaction of virtual compounds with target proteins, thereby prioritizing the synthesis of the most promising candidates. For the this compound scaffold, computational approaches can be employed to design libraries of virtual derivatives and screen them against a wide range of biological targets, accelerating the discovery of new lead compounds.

Integration of Advanced Computational Techniques for Rational Design

Beyond virtual screening, advanced computational techniques can play a pivotal role in the rational design of novel spirocyclic drug candidates. Molecular dynamics simulations, for instance, can provide insights into the conformational dynamics of the this compound scaffold and its interaction with target proteins. This information can guide the design of analogs with improved binding kinetics and thermodynamic profiles.

Furthermore, quantum mechanics calculations can be used to understand the electronic properties of the molecule and to predict its reactivity and metabolic stability. By integrating these computational methods into the drug design workflow, researchers can make more informed decisions and increase the likelihood of success in developing new therapeutic agents based on this spirocyclic framework.

Development of Novel Synthetic Methodologies for Structural Diversity

The synthesis of spirocyclic compounds can be challenging due to the presence of the spirocyclic junction. A significant area of future research will be the development of novel and efficient synthetic methodologies to access a wider range of structurally diverse this compound derivatives. This includes the exploration of new catalytic systems, multicomponent reactions, and diversity-oriented synthesis strategies.

For example, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and investigated for their antituberculosis activity. acs.org The development of more versatile synthetic routes will enable the creation of extensive libraries of analogs with varied functional groups and substitution patterns, which is essential for comprehensive structure-activity relationship (SAR) studies.

Elucidation of New Biological Targets and Mechanisms of Action

While derivatives of the 1-Oxa-9-azaspiro[5.5]undecane scaffold have shown promise as antituberculosis agents and soluble epoxide hydrolase (sEH) inhibitors, the full biological potential of this chemical class remains largely unexplored. researchgate.netnih.gov Future research should focus on screening this compound and its analogs against a broader range of biological targets to identify new therapeutic applications.

This could involve phenotypic screening in various disease models to uncover novel bioactivities, followed by target deconvolution studies to identify the specific molecular targets. Elucidating the mechanism of action of these compounds at a molecular level will be crucial for their further development as therapeutic agents. For instance, derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane have been explored as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain, highlighting the potential for this scaffold to interact with a variety of receptors. acs.orgevitachem.com

Q & A

Q. Comparative analysis of analogs :

SubstituentBioactivity ChangeMechanism InsightSource
9-(Phenylmethyl)Enhanced sEH inhibition (IC50_{50} ↓40%)Increased hydrophobic interactions
4-CyclohexylReduced metabolic stabilitySteric hindrance in CYP3A4 binding
Hydroxyl at C4Shift from enzyme to receptor activityHydrogen bonding with GPCRs

Q. Design principles :

  • Lipophilicity : Optimize logP via substituent choice (e.g., benzyl ↑ logP by 1.2) .
  • Solubility : Introduce polar groups (e.g., -OH) while monitoring membrane permeability .

Basic: What are the best practices for handling and storing this compound derivatives?

  • Storage : −20°C under argon for moisture-sensitive analogs; desiccants (e.g., silica gel) for solid forms .
  • Safety : Use PPE (nitrile gloves, goggles) due to skin/eye irritation risks (GHS Category 2) .
  • Waste disposal : Incinerate via licensed facilities to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.